5-Aminovaleric acid hydrochloride

Catalog No.
S600891
CAS No.
627-95-2
M.F
C5H12ClNO2
M. Wt
153.61 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Aminovaleric acid hydrochloride

CAS Number

627-95-2

Product Name

5-Aminovaleric acid hydrochloride

IUPAC Name

5-aminopentanoic acid;hydrochloride

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

InChI

InChI=1S/C5H11NO2.ClH/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H

InChI Key

BLOIUFYKQCCAGP-UHFFFAOYSA-N

SMILES

C(CCN)CC(=O)O.Cl

Synonyms

5-aminopentanoic acid, 5-aminovaleric acid, 5-aminovaleric acid hydrochloride, delta-aminovaleric acid

Canonical SMILES

C(CCN)CC(=O)O.Cl

Neuromodulatory effects:

  • Studies suggest that 5-aminopentanoic acid hydrochloride possesses weak antagonist properties at GABA type B (GABAB) receptors and agonist properties at GABA type A (GABAa) receptors []. GABA receptors are crucial for regulating neuronal activity in the central nervous system. Understanding how 5-aminopentanoic acid hydrochloride interacts with these receptors can contribute to research on neurological disorders and the development of novel therapeutic agents.

Cellular signaling:

  • Research suggests that 5-aminopentanoic acid hydrochloride might play a role in cellular signaling pathways involved in inflammation and immune response. Studies have shown its potential to modulate the activity of certain enzymes and signaling molecules involved in these processes [, ]. Further investigation is needed to elucidate the specific mechanisms and potential therapeutic applications of 5-aminopentanoic acid hydrochloride in this area.

Other potential applications:

  • Preliminary research suggests that 5-aminopentanoic acid hydrochloride might have applications in cancer research and antimicrobial therapy. However, these areas are still under exploration, and more research is needed to confirm its efficacy and potential mechanisms of action.

5-Aminovaleric acid hydrochloride is a five-carbon organic compound with the molecular formula C5_5H12_{12}ClNO2_2 and a CAS number of 660-88-8. It is characterized by its amine and carboxylic acid functional groups, making it a significant compound in various chemical and biological contexts. This compound functions as an analog of gamma-aminobutyric acid, which is a neurotransmitter in the central nervous system. Its structural formula includes a primary amine group (-NH2_2) attached to a straight-chain alkane backbone, ending with a carboxylic acid group (-COOH), and it exists as a hydrochloride salt in its commercial form .

The potential mechanism of action of 5-Aminopentanoic Acid Hydrochloride lies in its structural similarity to GABA. Studies suggest it may weakly activate GABA receptors, potentially mimicking some inhibitory effects of GABA in the nervous system []. However, the specific mechanisms and their significance require further investigation.

Typical of amino acids and their derivatives. Key reactions include:

  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form 4-aminobutyric acid.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in various applications.
  • Amidation: The amine group can react with carboxylic acids to form amides, expanding its utility in synthetic organic chemistry.
  • Acylation: It can also undergo acylation reactions, where the amine reacts with acyl chlorides or anhydrides .

5-Aminovaleric acid hydrochloride exhibits notable biological activities:

  • GABA Receptor Modulation: It acts as both an agonist and antagonist at GABAb_b receptors, influencing neurotransmission and potentially affecting seizure activity. In vitro studies show that it inhibits GABA uptake and inactivates GABA aminotransferase, leading to increased GABA levels .
  • Seizure Reduction: In animal studies, treatment with 5-aminovaleric acid resulted in a significant reduction in seizure frequency and severity compared to control groups. Specifically, treated rats showed a 3.5-fold decrease in seizures .
  • Glutamine Regulation: It has been observed to increase glutamine concentrations in the brain, which may help mitigate conditions associated with decreased glutamine levels .

Several methods for synthesizing 5-aminovaleric acid hydrochloride have been documented:

  • Reductive Amination: Starting from glutaric acid or its derivatives, reductive amination processes can yield 5-aminovaleric acid.
  • Hydrolysis of Nitriles: The hydrolysis of corresponding nitriles can also lead to the formation of this compound.
  • Amino Acid Derivatives: It can be synthesized through the modification of other amino acids or through multi-step organic synthesis involving various reagents and conditions.

These synthesis methods are essential for producing the compound for research and industrial applications .

5-Aminovaleric acid hydrochloride has diverse applications across various fields:

  • Pharmaceuticals: Used as a research chemical for studying neurological functions and disorders.
  • Polymer Production: Serves as an intermediate in the synthesis of polymers and other industrial chemicals due to its five-carbon structure .
  • Biochemical Research: Utilized in studies involving neurotransmitter modulation and metabolic pathways.

Its unique properties make it valuable for both academic research and industrial applications .

Interaction studies involving 5-aminovaleric acid hydrochloride focus on its effects on neurotransmitter systems, particularly regarding GABAergic signaling. Research indicates that this compound can interact with various receptors and enzymes involved in neurotransmission. For instance:

These interactions highlight its potential therapeutic roles in neurological disorders such as epilepsy.

Several compounds share structural or functional similarities with 5-aminovaleric acid hydrochloride. Here are some notable examples:

Compound NameStructure SimilarityKey Properties
Gamma-Aminobutyric AcidShorter carbon chainPrimary inhibitory neurotransmitter
4-Aminobutyric AcidOne less carbonSimilar agonistic effects on GABA receptors
Aminocaproic AcidSix-carbon chainUsed primarily as an antifibrinolytic agent

Uniqueness of 5-Aminovaleric Acid Hydrochloride:
Unlike these similar compounds, 5-aminovaleric acid hydrochloride possesses a unique five-carbon structure that allows it to act both as an agonist and antagonist at GABAb_b receptors while also having potential applications in polymer chemistry and metabolic studies . Its ability to modulate neurotransmitter levels distinctly positions it within both pharmaceutical research and industrial applications.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

153.0556563 g/mol

Monoisotopic Mass

153.0556563 g/mol

Heavy Atom Count

9

UNII

G6FLH6EQ7K

Related CAS

660-88-8 (Parent)

Other CAS

627-95-2

Dates

Modify: 2023-08-15

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